![molecular formula C12H14N2S B1423831 5-(Tetrahydro-thiopyran-4-YL)-1H-indazole CAS No. 885272-59-3](/img/structure/B1423831.png)
5-(Tetrahydro-thiopyran-4-YL)-1H-indazole
Overview
Description
5-(Tetrahydro-thiopyran-4-YL)-1H-indazole (THTI) is a heterocyclic compound that is currently being investigated for its potential application in various areas of research and medicine. It is a sulfur-containing heterocyclic compound with a five-membered ring comprising of four carbon atoms, one sulfur atom, and one nitrogen atom. THTI has been studied for its biological activity, such as its ability to inhibit the growth of cancer cells, and its potential uses in drug delivery systems and enzyme inhibitors.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities : Some derivatives of 1-Phenyl-1H-indazole, which is structurally related to 5-(Tetrahydro-thiopyran-4-YL)-1H-indazole, have demonstrated significant analgesic and anti-inflammatory activities. These compounds have shown a superior analgesic activity compared to acetylsalicylic acid and a comparable effect to dipyrone in mice. One such compound also exhibited notable anti-inflammatory activity in rats (Mosti et al., 1992).
Antimicrobial Properties : A study on the synthesis of new indazolyl-thiazol-4(5H)-ones, which include the 5-(Tetrahydro-thiopyran-4-YL)-1H-indazole scaffold, reported that some of these compounds displayed promising antibacterial and antifungal activities. This indicates their potential use in developing new antimicrobial agents (Gautam & Chaudhary, 2015).
Cancer Research : Certain indazole derivatives have been explored for their differentiation and proliferation effects on HL-60 cells and their antiproliferatory activities against various cancer cell lines, such as non-small cell lung cancer, breast cancer, and liver cancer. These findings suggest their potential application in cancer research and treatment (郭瓊文, 2006).
Synthesis of Novel Compounds : Research has focused on developing new synthesis methods for indazole derivatives, including those related to 5-(Tetrahydro-thiopyran-4-YL)-1H-indazole. These studies contribute to the broader field of organic chemistry and medicinal chemistry by providing new pathways and methods for synthesizing potentially valuable compounds (Lam et al., 2016).
Antioxidant Properties : Tetrahydroindazoles, a category that includes 5-(Tetrahydro-thiopyran-4-YL)-1H-indazole, have been synthesized and evaluated for their in vitro antioxidant activity. This research contributes to the understanding of the antioxidant potential of such compounds, which could have implications in pharmacology and medicinal chemistry (Polo et al., 2016).
properties
IUPAC Name |
5-(thian-4-yl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-12-11(8-13-14-12)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIASECHUXULVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696172 | |
Record name | 5-(Thian-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-59-3 | |
Record name | 5-(Tetrahydro-2H-thiopyran-4-yl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Thian-4-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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